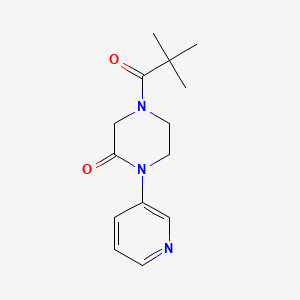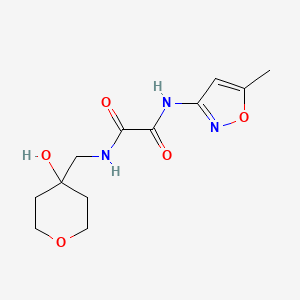
3-Acetyl-7-bromochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Acetyl-7-bromochromen-2-one is a compound that belongs to the class of organic compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran moiety with a ketone group at the 3-position and a bromine atom substituted at the 7-position. The compound's structure is related to that of coumarin derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of coumarin derivatives, such as 3-acetyl-7-bromochromen-2-one, typically involves the formation of the 1-benzopyran core structure followed by functionalization at specific positions. For example, the synthesis of 3-bromoacetyl-7-methoxycoumarin, a related compound, is achieved through reactions involving acetylation and bromination steps . Similarly, the synthesis of 1-bromo-2,3,6-tri-O-acetyl-4-chloro-4-deoxy-α-D-galactopyranose, although not the same compound, demonstrates the use of bromination reactions in the synthesis of bromoacetyl derivatives .
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by the presence of a benzopyran core, with various substituents that influence the compound's properties. X-ray crystallography and spectroscopic methods such as NMR and FTIR are commonly used to determine and confirm the molecular structure of these compounds . For instance, the crystal structure of a bromo derivative of 2-acetyl-1-naphthol was confirmed by X-ray single-crystal diffractometry, which is a technique that could also be applied to analyze the structure of 3-acetyl-7-bromochromen-2-one .
Chemical Reactions Analysis
Coumarin derivatives can undergo a variety of chemical reactions, including acetylation, bromination, and reactions with nucleophiles. The reactivity of the bromoacetyl group in such compounds is highlighted by its use as a fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography . Additionally, the synthesis of 3-bromoacetyl-7-methoxycoumarin suggests that the bromoacetyl group can be introduced into the coumarin core through specific synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The presence of acetyl and bromo substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic techniques, including NMR, FTIR, and UV-Vis, are used to study these properties and provide insights into the electronic structure of the molecule . For example, the study of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, a compound similar to 3-acetyl-7-bromochromen-2-one, involved comprehensive spectroscopic analysis to determine its structural and electronic properties .
Scientific Research Applications
Bromodomain Inhibition and Epigenetic Regulation
Bromodomains are recognized for their role in reading epigenetic marks, specifically acetyl-lysine residues on histone tails, which play a crucial role in the regulation of gene transcription. The inhibition of bromodomains has emerged as a potential therapeutic strategy for various diseases, including cancer, due to their role in regulating gene expression by recognizing acetylated lysines on histone and non-histone proteins.
Discovery of Selective Bromodomain Inhibitors
Research has led to the discovery of selective inhibitors for bromodomain-containing proteins, such as I-BRD9, which was identified through structure-based design and shows significant selectivity over the BET family of bromodomains. This compound has been utilized to elucidate the cellular phenotype of BRD9 bromodomain inhibition, highlighting the therapeutic potential of selectively targeting bromodomains for disease treatment (Theodoulou et al., 2016).
Structural Analysis and Ligand Recognition
Structural and ligand recognition studies of bromodomains have provided insights into how these domains recognize acetylated lysines. Such studies are essential for the development of inhibitors that can specifically disrupt bromodomain-acetyl-lysine interactions, which is a critical step in the regulation of gene transcription and other cellular processes. For instance, the structural basis for the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p has been elucidated, offering a foundation for the design of specific bromodomain inhibitors (Owen et al., 2000).
Role in Disease Treatment
The development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions have shown promise in the treatment of diseases, particularly through the modulation of gene expression and chromatin remodeling. These inhibitors have potential applications in oncology, inflammation, and other conditions where epigenetic regulation plays a critical role (Hewings et al., 2012).
properties
IUPAC Name |
3-acetyl-7-bromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBUBRVVKSXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-7-bromochromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)




![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)